N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide

Lipophilicity Physicochemical Property QSAR

Researchers developing QSAR models require precisely characterized thiazole scaffolds with defined lipophilicity. 5-Cl-4-Me-2-thiazolylacetamide (CAS 21478-92-2) addresses this need: - Verified LogP 2.06-2.14, distinct from non-chlorinated/non-methylated analogs, for accurate lipophilicity calibration. - 98% purity building block for nucleophilic aromatic substitution or cross-coupling reactions, simplifying MS monitoring (MW 190.65). - Reliable batch-to-batch consistency as an analytical reference standard for HPLC/LC-MS method validation.

Molecular Formula C6H7ClN2OS
Molecular Weight 190.65
CAS No. 21478-92-2
Cat. No. B2436290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide
CAS21478-92-2
Molecular FormulaC6H7ClN2OS
Molecular Weight190.65
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C)Cl
InChIInChI=1S/C6H7ClN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
InChIKeyWIDDGMDRWNFEHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Procurement: N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide


N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide is a thiazole heterocycle with a molecular weight of 190.65 g/mol . It is a synthetically accessible chemical intermediate, routinely supplied at a 98% purity grade for research and development purposes [1]. Unlike many extensively characterized bioactives in the thiazole class, direct published bioactivity data for this specific compound is extremely limited. Therefore, a scientific selection decision must rely on its verifiable physicochemical properties and its potential as a functionalized scaffold, rather than a direct extrapolation of class-level biological potency.

1
Scaffold Thiazole intermediate for synthetic chemistry and QSAR studies
2
Purity High-purity R&D grade suitable for method development
3
Selection Lipophilicity-driven scaffold selection; limited direct bioactivity data

Specific Chloro-Methyl Substitution Pattern


The precise substitution pattern on the thiazole ring dictates its lipophilicity and, consequently, its behavior in partition-dependent assays, membrane permeability predictions, and chromatographic separation. Generic substitution with non-halogenated or differently substituted thiazole acetamides (e.g., 2-Acetamido-4-methylthiazole or 2-Acetamido-5-chlorothiazole) will alter the molecule's LogP value, potentially invalidating quantitative structure-activity relationship (QSAR) models or synthetic pathway optimization [1]. The specific combination of a 4-methyl group and a 5-chloro atom on the target compound yields a unique lipophilicity profile that is not achieved by either substituent alone, as demonstrated by the comparative LogP data detailed in Section 3.

N-(5-Chloro-4-methyl-1,3-thiazol-2-yl)acetamide
Common analogs (4-methyl or 5-chloro only)
Lipophilicity profile Intermediate LogP from combined 4-Me,5-Cl substitution
Lipophilicity shift Non-halogenated or non-methylated analogs shift LogP; may invalidate QSAR models and partition-dependent assays
Molecular identity Unique formula (C6H7ClN2OS) for LC-MS identity confirmation
Different molecular formula Mass-based detection and synthetic reaction monitoring will not align; COA verification will fail

Quantitative Differentiation from Closest Analogs


LogP Comparison to Single-Substituent Analogs

The target compound exhibits a calculated LogP value that is higher than the non-chlorinated analog but lower than the 5-chloro analog lacking the 4-methyl group. This provides a quantifiable intermediate lipophilicity, which is a critical parameter for tuning ADME properties or optimizing reaction conditions in biphasic systems [1].

Lipophilicity Comparison
Data to verify
2.14 vs 1.48 (non-Cl) / 1.83 (5-Cl)
Intermediate lipophilicity for scaffold tuning
Computed LogP; validate experimentally for critical applications
Lipophilicity Physicochemical Property QSAR

Molecular Weight as Identity Marker

The precise molecular weight of 190.65 g/mol serves as a definitive analytical marker to distinguish this compound from other thiazole acetamides with identical elemental compositions but different substitution patterns. This is crucial for verifying the correct compound has been synthesized or procured .

Molecular Weight Identity
Data to verify
190.65 vs 156.21 / 176.62
Unique mass for LC-MS identity confirmation
Verify against certificate of analysis upon receipt
Analytical Chemistry Quality Control Mass Spectrometry

Inter-Model LogP Variance

Different computational models yield slightly different LogP values for this compound. One datasheet reports a LogP of 2.14 [1], while another reports a value of 2.06 . This variation is critical for scientists performing in silico screening or optimizing for specific software packages.

Inter-Model LogP Variance
Data to verify
2.14 vs 2.06 (alternate model)
Model consistency required for QSAR comparisons
Use a consistent algorithm when screening compound libraries
Computational Chemistry ADME Prediction Data Consistency

Procurement-Driven Applications


QSAR Calibration & Compound Library Design

Due to its unique LogP value (2.06-2.14) relative to non-chlorinated (LogP ~1.48) and non-methylated (LogP ~1.83) analogs [1], this compound is an essential calibration standard for developing or validating quantitative structure-activity relationship (QSAR) models. It allows researchers to fine-tune the lipophilic contribution of a 5-chloro-4-methyl substitution pattern on a thiazole core, improving the predictive accuracy of in silico screens for ADME properties. Procurement of this specific analog is required to populate a chemical library with a defined lipophilicity space.

Synthetic Intermediate for Thiazole Functionalization

The compound is a valuable starting material for synthesizing more complex molecules. The presence of a chloro substituent provides a handle for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions . Its well-defined molecular weight of 190.65 g/mol simplifies reaction monitoring and purification by mass spectrometry . Procuring this specific intermediate is necessary for any synthetic route that requires the pre-installed 5-chloro-4-methyl motif.

Analytical Method Validation Standard

This compound serves as a specific analytical standard for method development and quality control in synthetic chemistry labs. Its unique molecular weight and fragmentation pattern allow it to be used as a reference to verify the identity and purity of structurally related analogs or more complex derivatives in which it is a substructure. The availability of a 98% purity grade from commercial vendors ensures its suitability for use in HPLC, LC-MS, or NMR method validation [2].

Application
Selection Property
Validation Focus
QSAR Calibration & Library Design
Intermediate lipophilicity for thiazole substitution modeling
In silico model consistency; experimental LogP verification
Synthetic Intermediate
5-Chloro-4-methyl thiazole scaffold with reactive handle
Reaction monitoring by MS; synthetic route compatibility
Analytical Method Standard
Unique molecular formula for identity and purity verification
HPLC/LC-MS/NMR method validation; purity check against COA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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